molecular formula C23H26N2O5S2 B3313807 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- CAS No. 946849-80-5

14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo-

Cat. No.: B3313807
CAS No.: 946849-80-5
M. Wt: 474.6 g/mol
InChI Key: ZZVHJSFCBULMRE-UHFFFAOYSA-N
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Description

14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- is a complex organic compound that features a unique combination of functional groups, including oxa, dithia, diaza, and fluorenyl moieties. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Mechanism of Action

Target of Action

Fmoc-Cystamine-Suc is primarily used as a protecting group for amines . It is a valuable building block for the incorporation of disulfides . It possesses two terminal amino functional groups, one with a protecting group .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Cystamine-Suc is used in Solid Phase Peptide Synthesis (SPPS) as a conjugation linker for various applications . It plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Pharmacokinetics

A related compound, fmoc-f, has been studied and found to have favorable oral bioavailability and in-vivo tolerance .

Result of Action

The use of Fmoc-Cystamine-Suc in SPPS results in the synthesis of complex peptides and proteins . Its use as a protecting group allows for selective deprotection of the thiol group in the presence of N-Fmoc .

Action Environment

The action of Fmoc-Cystamine-Suc is influenced by the reaction conditions. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The stability and efficacy of Fmoc-Cystamine-Suc are also likely to be influenced by factors such as pH, temperature, and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds that contain the oxa, dithia, and diaza functionalities. These intermediates are then coupled with fluorenyl derivatives under specific reaction conditions, such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can serve as reactive sites for further chemical modifications.

Biology and Medicine

In biology and medicine, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other oxa, dithia, and diaza derivatives, as well as fluorenyl-containing molecules. Examples include:

  • 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid derivatives with different substituents.
  • Fluorenyl-containing compounds with varying functional groups.

Uniqueness

The uniqueness of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c26-21(9-10-22(27)28)24-11-13-31-32-14-12-25-23(29)30-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVHJSFCBULMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136847
Record name 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946849-80-5
Record name 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946849-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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